Utibron is marketed under the brand name Utibron Neohaler and is classified as a prescription medication. It falls under the category of bronchodilators, specifically as a combination of a LABA and a LAMA. The product is available in inhalation powder form, designed for use with the Neohaler device. It is approved for use in adults with COPD, aiming to relieve symptoms such as wheezing, shortness of breath, and coughing.
The synthesis of Utibron involves the individual synthesis of its components:
The final formulation combines these two active ingredients in a specific ratio to ensure optimal therapeutic efficacy while minimizing potential side effects.
The primary chemical reactions associated with Utibron involve:
These reactions are critical for understanding how Utibron exerts its therapeutic effects in managing COPD.
The mechanism of action for Utibron involves:
The combined effect results in enhanced bronchodilation compared to either agent used alone, providing significant relief from COPD symptoms.
Utibron exhibits several important physical and chemical properties:
Relevant data includes:
These properties are essential for ensuring proper dosing and efficacy when administered via inhalation.
Utibron is primarily used in clinical settings for:
Utibron represents an important advancement in the treatment options available for patients suffering from chronic respiratory diseases, providing effective management through its dual-action formulation.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2